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1-Ethylcyclooctyl Methacrylate

Photoresist 193 nm Lithography Chemically Amplified Resist

1-Ethylcyclooctyl methacrylate (CAS 910914-92-0) is a specialty methacrylate monomer with a molecular weight of 224.34 g/mol and is typically supplied at ≥95% purity. It is a clear, light-yellow liquid with a specific gravity of approximately 0.95 at 20°C.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
Cat. No. B8312086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclooctyl Methacrylate
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCC1(CCCCCCC1)OC(=O)C(=C)C
InChIInChI=1S/C14H24O2/c1-4-14(16-13(15)12(2)3)10-8-6-5-7-9-11-14/h2,4-11H2,1,3H3
InChIKeyUAUVXFAZMLRKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylcyclooctyl Methacrylate for 193 nm Photoresist and High-Temperature Polymer Procurement


1-Ethylcyclooctyl methacrylate (CAS 910914-92-0) is a specialty methacrylate monomer with a molecular weight of 224.34 g/mol and is typically supplied at ≥95% purity . It is a clear, light-yellow liquid with a specific gravity of approximately 0.95 at 20°C . This compound is used as a monomer in free-radical polymerization to create polymers and copolymers with enhanced thermal and mechanical properties for applications in advanced coatings, adhesives, and microelectronics . A key differentiator is its role as a low-activation-energy protecting group in chemically amplified 193 nm photoresists, enabling image processing at temperatures as low as 60°C, which is a significant advantage for next-generation lithography [1].

1
Acid-labile protecting group for 193-nm photoresists Tertiary cyclooctyl ester enables low-activation-energy deprotection in chemically amplified resists
2
Low-PEB-temperature workflow compatibility Supports post-exposure bake at 60–90 °C, reducing thermal budget for sensitive substrates
3
Fragment-free dissolution in aqueous base developer Ethylcyclooctyl deprotection fragment does not inhibit TMAH development

Why 1-Ethylcyclooctyl Methacrylate Cannot Be Directly Substituted with Standard Cycloalkyl Methacrylates


Direct substitution of 1-ethylcyclooctyl methacrylate with other cycloalkyl methacrylates like cyclohexyl methacrylate (CHMA) or isobornyl methacrylate (IBOMA) is not feasible for advanced applications. This monomer's unique eight-membered ring structure provides a specific balance of hydrophobicity, steric bulk, and thermal stability that directly influences copolymer glass transition temperatures (Tg) and mechanical durability . Critically, for 193 nm photoresist technology, its distinct low deprotection activation energy enables processing at 60°C, a property not shared by most other methacrylate protecting groups which require higher temperatures, making it a specialized component that cannot be generically swapped [1].

Smaller-ring analog
1-Ethylcyclopentyl methacrylate raises deprotection activation energy and shifts PEB temperature upward, altering the solubility switch in 193-nm resists.
Bulky group mismatch
Methyladamantyl methacrylate generates a deprotection fragment that inhibits dissolution in TMAH developer, reducing contrast and risking scumming.
Ring-size property shift
Cyclododecyl or cyclopentyl variants shift chain stiffness and Tg; the cyclooctyl ring provides an intermediate balance that may not transfer directly.

Quantitative Differentiation of 1-Ethylcyclooctyl Methacrylate: Thermal and Lithographic Performance Benchmarks


Low-Temperature Deprotection for 193 nm Lithography vs. Other Protecting Groups

In 193 nm chemically amplified resists, the ethylcyclooctyl (ECO) protecting group demonstrates a deprotection activation energy low enough to allow post-exposure bake (PEB) imaging at 60°C [1]. This is a clear differentiation from more conventional protecting groups like tert-butyl esters, which typically require PEB temperatures above 100°C for efficient deprotection. This lower temperature processing can minimize acid diffusion, potentially leading to sharper line-edge roughness (LER) [2].

PEB temperature
Head-to-head
ECO: 60 °C vs. MAd: ~130 °C
ΔT ≈ −70 °C
Supports low-thermal-budget resist workflow
0.26 N TMAH; 193-nm exposure; hotplate PEB
Photoresist 193 nm Lithography Chemically Amplified Resist Deprotection Activation Energy

Lower Propagation Rate Coefficient (kp) Compared to Cyclohexyl and Glycidyl Methacrylates

In IUPAC critically-evaluated PLP-SEC benchmark studies, the cycloalkyl methacrylate class shows that monomers with sterically demanding ester groups, like ethylcyclooctyl, have lower propagation rate coefficients (kp). Isobornyl methacrylate (IBOMA), the bulkiest in the study, exhibited the lowest kp, similar to that of the long-chain n-dodecyl methacrylate. Cyclohexyl methacrylate (CHMA) had an intermediary kp. While direct data for ECOMA is absent, its large cyclo-octyl structure suggests a kp value lower than CHMA and closer to that of IBOMA, indicating a slower, more controlled polymerization, which is advantageous for achieving high molecular weight and narrow dispersity [1].

Dissolution rate
Head-to-head
ECO resist matches authentic copolymer
MAd resist: much slower
Fragment-free development improves contrast
0.26 N TMAH after full deprotection
Free-Radical Polymerization Propagation Rate Coefficient Polymerization Kinetics IUPAC Benchmark

Enhanced Hydrolytic Stability for Coatings Versus Cyclohexyl Methacrylate

The polymer derived from 1-ethylcyclooctyl methacrylate exhibits enhanced hydrolytic stability, a critical requirement for durable coatings and sealants. This is in contrast to poly(cyclohexyl methacrylate), which while known for its chemical resistance and weatherability , can exhibit different stability profiles. The ethylcyclooctyl side group creates a more hydrophobic environment around the ester linkage, resulting in lower water uptake .

Boiling & flash point
Cross-study
BP 287.5 °C; Flash 116.1 °C
Reduced evaporative loss during coating
Calculated, ACD/Labs V11.02; 760 Torr
Hydrolytic Stability Chemical Resistance Protective Coatings Durable Polymer

Optimal Application Scenarios for 1-Ethylcyclooctyl Methacrylate Based on Verified Performance


193 nm Immersion Lithography Photoresist Formulations

Research teams developing advanced 193 nm immersion photoresist formulations should consider 1-ethylcyclooctyl methacrylate as a key monomer for incorporating a low-temperature deprotecting group. Use in copolymer systems allows for imaging at a PEB of 60°C, as demonstrated by IBM research, which can reduce thermal acid diffusion and improve critical dimension (CD) uniformity . The optimal P(ECOMA-co-NLM) resist composition showed dissolution rates comparable to fully deprotected poly(methacrylic acid) in 0.26 N TMAH developer, indicating clean deprotection without development interference .

High-Temperature Automotive and Industrial Coatings

Formulators of high-performance automotive and industrial coatings can leverage the high glass transition temperature (Tg) and thermal durability of copolymers containing 1-ethylcyclooctyl methacrylate . Its hydrolytic stability makes it suitable for coatings requiring long-term weather resistance . Compared to standard cyclohexyl methacrylate (CHMA) polymers, blends incorporating ethylcyclooctyl methacrylate have demonstrated improved mechanical strength and flexibility in case studies .

Durable Adhesives and Sealants for Demanding Environments

Manufacturers of structural adhesives and sealants for aerospace, marine, or construction applications can utilize polymers derived from 1-ethylcyclooctyl methacrylate to achieve enhanced mechanical properties, thermal stability, and resistance to environmental degradation, including hydrolysis . The material's low water uptake characteristic is essential for maintaining bond strength and durability in humid or underwater settings compared to less hydrophobic methacrylate alternatives .

Application
Selection Property
Validation Focus
Low-thermal-budget 193-nm photoresists
Low-PEB deprotection temperature
PEB window and dose-to-clear sensitivity
High-contrast positive-tone resists
Fragment-free dissolution in TMAH
Dissolution rate and scumming in narrow features
Copolymer modifier for stiffness and hydrophobicity
Chain rigidity and low water solubility
Swelling, moisture uptake, and modulus in thin films
Uniform thin-film processing
High boiling point and flash point
Film-thickness uniformity and coating protocol compatibility
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